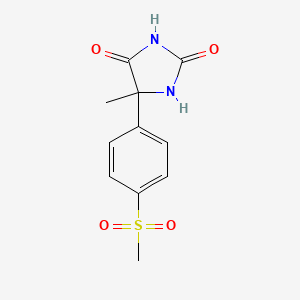
5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-Methanesulfonylphenyl)-5-methylimidazolidine-2,4-dione” is an organic molecule with an imidazolidine-2,4-dione core, which is a type of heterocyclic compound. The molecule also contains a methanesulfonylphenyl group, which suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the atoms in the imidazolidine-2,4-dione ring and the orientation of the methanesulfonylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazolidine-2,4-dione ring and the methanesulfonylphenyl group. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazolidine-2,4-dione ring could potentially affect its solubility, stability, and reactivity .Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to imidazolidine-2,4-diones, have been investigated for their corrosion inhibition performance on mild steel in hydrochloric acid solution. Experimental and computational studies demonstrate that these compounds effectively inhibit corrosion, attributed to their adsorption on the metal surface, which was confirmed through various techniques such as SEM and quantum chemical calculations (Yadav et al., 2015).
Pharmacological Inhibition
Substituted imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. These studies have shown that certain structural modifications on the imidazolidine ring enhance inhibitory activity against chymase, providing a pathway for the development of novel cardiovascular therapeutics (Niwata et al., 1997).
Anticancer and Antimicrobial Activity
Research into thiazolidine-2,4-dione derivatives, similar in structure to imidazolidine-2,4-diones, has revealed significant antiproliferative effects against various carcinoma cell lines, highlighting their potential as anticancer agents. Furthermore, novel compounds within this family have demonstrated promising antibacterial activities, suggesting their applicability in combating microbial infections (Chandrappa et al., 2008); (Keivanloo et al., 2020).
Organometallic Chemistry
The synthesis of ferrocenyl methylhydantoin, an analog to imidazolidine-2,4-diones, showcases the compound's role in organometallic chemistry. Studies have revealed its capacity for molecular dimerization influenced by concentration, offering insights into the molecular interactions and potential applications in materials science and catalysis (Bisello et al., 2017).
Molecular Modeling and Drug Design
The exploration of imidazolidine-2,4-dione derivatives in the context of drug design, especially for targeting specific receptors such as the serotonin 5-HT7R, demonstrates the utility of these compounds in the development of new pharmaceuticals. Through computational modeling and pharmacological evaluation, researchers are able to design compounds with specific receptor affinities, paving the way for novel treatments for psychiatric disorders (Kucwaj-Brysz et al., 2018).
Mechanism of Action
properties
IUPAC Name |
5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-11(9(14)12-10(15)13-11)7-3-5-8(6-4-7)18(2,16)17/h3-6H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCYMBAGHCOXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

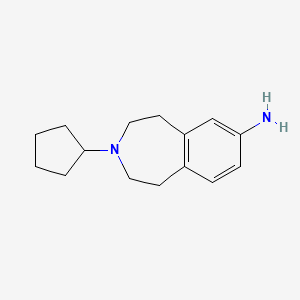
![N-[(2R,3S)-2-(4-Chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2805281.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2805283.png)
![4-tert-butyl-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2805285.png)
![5-(2,4-dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2805286.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2805287.png)
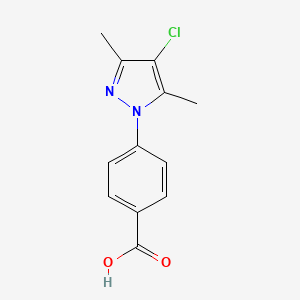

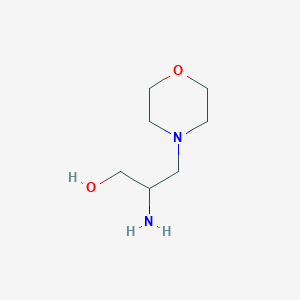
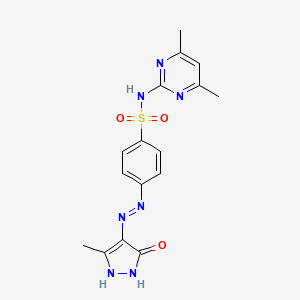

![3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B2805299.png)
![2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2805300.png)